molecular formula C14H8F2O B14748352 10,10-Difluoroanthracen-9-one CAS No. 1735-34-8

10,10-Difluoroanthracen-9-one

Cat. No.: B14748352
CAS No.: 1735-34-8
M. Wt: 230.21 g/mol
InChI Key: WWRNFRPCQYUOOI-UHFFFAOYSA-N
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Description

10,10-Difluoroanthracen-9-one is an organic compound with the molecular formula C14H8F2O. It is a derivative of anthracene, where two fluorine atoms are substituted at the 10th position of the anthracene ring. This compound is known for its unique photophysical properties and is used in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Difluoroanthracen-9-one typically involves the fluorination of anthracene derivatives. One common method is the reaction of anthracene with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 10,10-Difluoroanthracen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction produces hydroanthracene derivatives .

Mechanism of Action

The mechanism of action of 10,10-Difluoroanthracen-9-one involves its interaction with molecular targets through its fluorine atoms. The compound can participate in various photophysical processes, including fluorescence and phosphorescence. These interactions are mediated by the electronic properties of the fluorine atoms, which influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Uniqueness: 10,10-Difluoroanthracen-9-one is unique due to the presence of both fluorine atoms and a ketone group, which impart distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics .

Properties

CAS No.

1735-34-8

Molecular Formula

C14H8F2O

Molecular Weight

230.21 g/mol

IUPAC Name

10,10-difluoroanthracen-9-one

InChI

InChI=1S/C14H8F2O/c15-14(16)11-7-3-1-5-9(11)13(17)10-6-2-4-8-12(10)14/h1-8H

InChI Key

WWRNFRPCQYUOOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(F)F

Origin of Product

United States

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